molecular formula C14H15N3O B2524552 N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide CAS No. 2094509-08-5

N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide

Cat. No. B2524552
CAS RN: 2094509-08-5
M. Wt: 241.294
InChI Key: VFJKPNARUWPTBD-UHFFFAOYSA-N
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Description

“N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two nitrogen atoms . The compound also includes a phenyl group and a prop-2-enamide group. The pyrazole ring is known to be a part of many biologically active compounds and drugs .


Molecular Structure Analysis

The molecular structure of “N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide” is characterized by a pyrazole ring, a phenyl ring, and a prop-2-enamide group. The pyrazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The phenyl ring is a cyclic group of six carbon atoms, while the prop-2-enamide group contains a carbon-carbon double bond and a carboxamide group .

Future Directions

The future directions for “N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives , these compounds could be promising candidates for the development of new drugs.

properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)15-8-11-6-4-5-7-13(11)12-9-16-17(2)10-12/h3-7,9-10H,1,8H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJKPNARUWPTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide

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